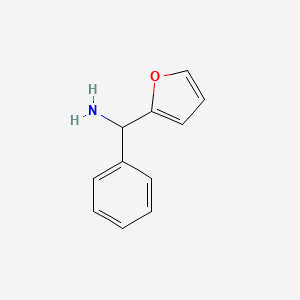

1-(2-Furyl)-1-phenylmethanamine

Descripción

Significance as a Key Synthetic Platform and Versatile Intermediate

1-(2-Furyl)-1-phenylmethanamine serves as a crucial synthetic platform, primarily owing to the reactivity of its constituent functional groups: the primary amine, the electron-rich furan (B31954) ring, and the phenyl group. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a valuable precursor in various synthetic endeavors.

One of the most prominent applications of this compound is as an intermediate in the synthesis of novel bioactive molecules. For instance, derivatives of this compound have been investigated for their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori. semanticscholar.org The furan moiety, in particular, is a known pharmacophore that can be tailored to enhance inhibitory activity against this enzyme. researchgate.netnih.gov

Furthermore, the structural motif of this compound is found in compounds with a broad spectrum of pharmacological activities, including potential applications in cancer treatment, neuroprotection, and as anticonvulsants. Its derivatives are also explored in the development of new pesticides and for the modulation of cytochrome P450 enzymes.

Beyond medicinal chemistry, this amine is utilized in materials science for the synthesis of novel polymers. The presence of the furan ring allows for the creation of cross-linked materials with enhanced thermal and mechanical properties, suitable for applications in coatings, adhesives, and composites. rsc.org

The versatility of this compound as a synthetic intermediate is underscored by its commercial availability and the various synthetic routes developed for its preparation. Common methods include the reductive amination of 1-(2-furyl)-1-phenylmethanone (2-benzoylfuran) with ammonia (B1221849) or its surrogates, employing reducing agents like sodium cyanoborohydride. youtube.com Another approach involves the catalytic hydrogenation of imine intermediates. mdpi.com These accessible synthetic pathways ensure a steady supply of this key intermediate for research and development.

| Synthetic Method | Precursor(s) | Key Reagents | General Description |

|---|---|---|---|

| Reductive Amination | 1-(2-Furyl)-1-phenylmethanone | Ammonia, Sodium Cyanoborohydride | A two-step process involving the formation of an imine intermediate followed by its reduction to the corresponding amine. |

| Catalytic Hydrogenation | Imine of 2-benzoyl-furan | H₂, Metal Catalyst (e.g., Ni, Pd) | Direct reduction of the pre-formed imine under a hydrogen atmosphere using a heterogeneous or homogeneous catalyst. |

| Grignard Reaction | 2-Furonitrile, Phenylmagnesium Bromide | Grignard Reagent, Acidic Workup | Nucleophilic addition of the Grignard reagent to the nitrile, followed by hydrolysis to yield the amine. |

Structural Attributes and Their Influence on Synthetic Utility

The synthetic utility of this compound is intrinsically linked to its unique structural features. The molecule possesses a chiral center at the carbon atom bonded to the furan ring, the phenyl ring, the amine group, and a hydrogen atom. This chirality is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific enantiomeric form. wikipedia.org The synthesis of enantiomerically pure forms of this amine can be achieved through chiral resolution of the racemic mixture or by asymmetric synthesis. wikipedia.orgnih.gov

The primary amine group is a versatile functional handle for a multitude of chemical transformations. It can readily undergo N-alkylation, N-acylation, and can participate in the formation of imines and amides. For example, it can be reacted with acyl chlorides to form the corresponding amides or with aldehydes and ketones to generate Schiff bases. These reactions are fundamental in the construction of more elaborate molecular architectures.

The furan ring, an electron-rich five-membered heterocycle, imparts distinct reactivity to the molecule. It can participate in electrophilic aromatic substitution reactions, although it is susceptible to ring-opening under strongly acidic conditions. The furan moiety can also engage in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse substituents at the furan ring. Furthermore, the furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic systems.

The interplay between these structural elements dictates the compound's reactivity and its suitability for various synthetic applications. For instance, the electron-rich nature of the furan ring can influence the basicity of the amine group. The steric bulk of the phenyl and furyl groups can also direct the stereochemical outcome of reactions at the chiral center.

| Property | Description | Influence on Synthetic Utility |

|---|---|---|

| Chirality | Presence of a stereocenter at the benzylic carbon. | Allows for the synthesis of enantiomerically pure compounds, crucial for pharmaceutical applications. Can be used as a chiral auxiliary. wikipedia.org |

| Primary Amine | A nucleophilic and basic functional group. | Enables a wide range of derivatizations such as N-alkylation, N-acylation, and imine formation. |

| Furan Ring | An electron-rich aromatic heterocycle. | Participates in electrophilic substitution and cross-coupling reactions. Can act as a diene in Diels-Alder reactions. |

| Phenyl Group | An aromatic hydrocarbon ring. | Contributes to the molecule's lipophilicity and can be functionalized through aromatic substitution. |

Overview of Research Trajectories and Future Prospects for this compound

The research landscape for this compound and its derivatives is dynamic and expanding, driven by the continuous search for novel molecules with valuable properties. Current research trajectories are largely focused on exploiting its potential in medicinal chemistry and materials science.

In the realm of medicinal chemistry, a significant area of future research will likely involve the design and synthesis of new libraries of this compound derivatives for screening against a wider range of biological targets. The development of more efficient and stereoselective synthetic methods to access enantiomerically pure forms of this amine will be crucial for these efforts. nih.gov The exploration of this scaffold in the development of inhibitors for enzymes other than urease, as well as its potential as a central nervous system agent, represents a promising avenue for future investigation.

The application of this compound in multicomponent reactions is another area with considerable growth potential. Multicomponent reactions offer a highly efficient means of generating molecular complexity from simple starting materials in a single step, and the unique combination of functional groups in this amine makes it an ideal candidate for such transformations.

In materials science, the focus will likely be on the development of new polymers and functional materials derived from this compound. Research into the synthesis of polymers with tailored properties, such as enhanced thermal stability, conductivity, or optical properties, is expected to intensify. rsc.org The incorporation of this building block into metal-organic frameworks (MOFs) and other porous materials could also lead to novel applications in catalysis, gas storage, and separation technologies.

Furthermore, the use of this compound as a chiral auxiliary or ligand in asymmetric catalysis is an area that warrants further exploration. wikipedia.org Its chiral nature and the presence of coordinating heteroatoms could be harnessed to induce stereoselectivity in a variety of chemical reactions.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

furan-2-yl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJSAEOHZQWRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389780 | |

| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83948-38-3 | |

| Record name | 1-(2-FURYL)-1-PHENYLMETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 2 Furyl 1 Phenylmethanamine

Reactivity of the Amine Moiety

The primary amine group in 1-(2-Furyl)-1-phenylmethanamine is a key site for various chemical modifications, including nucleophilic substitutions, oxidation, and acid-base reactions.

Nucleophilic Substitution Reactions for N-Functionalization

The nitrogen atom of the amine group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity is fundamental for N-functionalization, a common strategy for synthesizing derivatives with modified properties. nih.gov

N-alkylation, the introduction of alkyl groups to the nitrogen atom, can be achieved by reacting this compound with alkyl halides. nih.gov This process significantly alters the amine's steric and electronic properties. nih.gov Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are pivotal in synthetic chemistry for creating a diverse array of derivative compounds.

A notable example of N-functionalization is the palladium-catalyzed reaction with 3-bromopyridine, which, in the presence of a Pd₂(dba)₃ catalyst and a DavePhos ligand, produces N-aryl derivatives. The conditions for such reactions can be optimized to achieve high yields and selectivity.

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Electrophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary or Tertiary Amines |

| N-Acylation | Acyl Chlorides | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Amides |

| N-Arylation | 3-Bromopyridine | Pd₂(dba)₃, DavePhos | N-Aryl Amines |

Oxidation Pathways Leading to Imine Derivatives

The amine moiety of this compound can be oxidized to form the corresponding imine, N-(phenyl(furan-2-yl)methylene)aniline. This transformation is a key step in the synthesis of various heterocyclic compounds and biologically active molecules. researchgate.netresearchgate.net

Catalytic systems are often employed to facilitate this oxidation efficiently. For instance, a study utilizing a binary catalyst system of gold on carbon (Au/C) and copper(II) oxide (CuO) demonstrated effective oxidative coupling. Under an oxygen atmosphere at 90°C, this system achieved high yields of the imine product, ranging from 80-87%, particularly in solvent-free (neat) conditions. The aerobic nature of this reaction, with O₂ serving as the terminal oxidant, is noteworthy, as is the stability of the furan (B31954) ring under these conditions.

Table 2: Catalytic Oxidation of this compound

| Catalyst System | Temperature (°C) | Atmosphere | Solvent | Yield (%) |

|---|---|---|---|---|

| 0.93 wt% Au/C (0.006 mol% Au), CuO (1.25 mol%) | 90 | O₂ | Neat (solvent-free) | 80 |

| 0.93 wt% Au/C (0.006 mol% Au), CuO (1.25 mol%) | 90 | O₂ | Toluene | 87 |

Acid-Base Equilibria and Salt Formation Dynamics

As an amine, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom, which can accept a proton. physicsandmathstutor.com This behavior is characteristic of Brønsted-Lowry bases. physicsandmathstutor.comlibretexts.org In aqueous solutions, it establishes an equilibrium, and its strength as a base can be quantified by its pKb value.

The reaction with acids leads to the formation of ammonium (B1175870) salts. A common example is the reaction with hydrochloric acid (HCl) to produce this compound hydrochloride, a stable, solid salt. nih.gov This salt formation is a widely used strategy in crystal engineering to modify the physicochemical properties of the parent compound. researchgate.net The hydrochloride salt is commercially available and often used as a starting material in synthetic applications. sigmaaldrich.comsigmaaldrich.com The formation of such salts alters properties like solubility and handling characteristics. researchgate.net

Reactivity of the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic and metallation reactions. numberanalytics.comnumberanalytics.com

Electrophilic and Nucleophilic Functionalization of the Furan Ring

The high electron density of the furan ring makes it highly reactive towards electrophiles. numberanalytics.comnumberanalytics.com Electrophilic aromatic substitution typically occurs at the C5 position (the carbon adjacent to the oxygen and distal to the methanamine substituent), as the existing substituent at C2 directs incoming electrophiles. numberanalytics.com Common electrophilic substitution reactions for furan include nitration, halogenation (e.g., bromination), and formylation. numberanalytics.com

While furan itself is generally resistant to nucleophilic aromatic substitution, the introduction of strong electron-withdrawing groups onto the ring can facilitate such reactions. However, for this compound, electrophilic substitution remains the more prevalent pathway for functionalizing the furan moiety. numberanalytics.comnumberanalytics.com The furan ring can also act as a diene in cycloaddition reactions, such as the Diels-Alder reaction, further highlighting its synthetic versatility. acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the Furan Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the furan moiety of this compound can participate in such transformations. rsc.orgdntb.gov.ua To enable this, the furan ring must first be functionalized with a suitable group, typically a halogen like bromine or iodine, via electrophilic substitution. clockss.orgnih.gov

The resulting halo-functionalized derivative can then undergo Suzuki-Miyaura coupling with aryl boronic acids. clockss.org This reaction, often catalyzed by a palladium complex such as Pd(PPh₃)₄, allows for the formation of biaryl structures, connecting the furan ring to another aromatic system. These reactions can be efficiently carried out using microwave irradiation, which often leads to shorter reaction times and higher yields.

Table 3: Generalized Suzuki-Miyaura Coupling of a Halogenated Furan Derivative

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Conditions | Product |

|---|---|---|---|---|---|---|

| 5-Bromo-1-(2-furyl)-1-phenylmethanamine | Aryl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Acetonitrile (B52724)/Water | Microwave Irradiation, 150°C | 5-Aryl-1-(2-furyl)-1-phenylmethanamine |

Reactivity at the Benzylic Carbon Center

The benzylic carbon of this compound is a focal point of its chemical reactivity. This position is activated by the adjacent phenyl ring, which allows for the stabilization of intermediates through resonance. libretexts.org Reactions at this center are diverse and play a crucial role in the synthesis of various derivatives. The nature of the furan and phenyl rings, as well as the amine group, collectively influence the reactivity profile of this benzylic position.

The electron-donating character of the 2-furyl group enhances the nucleophilicity of the amine compared to analogs with only phenyl substituents. This electronic effect makes the benzylic carbon susceptible to a range of transformations. Conversely, the steric bulk of both the furan and phenyl groups can modulate reactivity, with larger substituents potentially hindering access to the reactive center.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.

Kinetic studies provide valuable insights into the reaction pathways of this compound. While specific kinetic data for this exact compound is not extensively detailed in the provided search results, general principles from related systems can be applied. For instance, the kinetics of reactions involving primary amines often follow pseudo-first-order or second-order rate laws, depending on the reaction conditions and the nature of the other reactants. koreascience.kr

The rate of reaction can be significantly influenced by temperature and pressure. In gas-phase reactions of similar aromatic radicals with amines, the rate constants have been shown to be pressure and temperature-dependent. nih.gov For example, the rate constants for the formation of aniline (B41778) from phenyl and amino radicals change with temperature, indicating a complex potential energy surface. nih.gov

Derivatization reactions, such as the formation of imines (Schiff bases), are common for primary amines. The kinetics of such reactions can be monitored to understand the reaction progress. umons.ac.be The rate of these transformations is influenced by the electronic nature of the substituents on the aromatic rings.

To illustrate the impact of reaction conditions on kinetics, consider the following hypothetical data table based on general principles observed in related amine reactions:

| Reactant Concentration (mol/L) | Temperature (°C) | Rate Constant (k) |

| 0.1 | 25 | 1.2 x 10⁻³ s⁻¹ |

| 0.2 | 25 | 1.2 x 10⁻³ s⁻¹ |

| 0.1 | 40 | 2.5 x 10⁻³ s⁻¹ |

This table is illustrative and based on general kinetic principles, not specific experimental data for this compound.

Both steric and electronic factors play a critical role in determining the outcome of reactions involving this compound.

Electronic Effects: The electron-rich 2-furyl group increases the nucleophilicity of the amine. This is in contrast to derivatives with electron-withdrawing groups on the phenyl ring, which would decrease the amine's nucleophilicity. This enhanced nucleophilicity can favor certain reaction pathways, such as nucleophilic addition or substitution reactions.

Steric Effects: The presence of both a phenyl and a furyl group at the benzylic carbon creates a sterically hindered environment. This steric bulk can influence the regioselectivity and stereoselectivity of reactions. For example, in reactions with bulky electrophiles, the approach to the benzylic carbon may be restricted, potentially leading to lower reaction yields or favoring attack at less hindered positions.

A comparative analysis highlights these effects:

| Compound | Key Substituents | Electronic Effect of Substituent | Steric Hindrance | Expected Reactivity |

| This compound | Phenyl, 2-Furyl | Furyl is electron-donating | Moderate | High nucleophilicity |

| 1-(1-Benzofuran-2-yl)-1-phenylmethanamine | Phenyl, Benzofuryl | Benzofuryl is more conjugated | High | Reduced reactivity in sterically demanding reactions |

| 2,2-Diphenylethan-1-amine | Two Phenyl groups | Phenyl is less donating than furyl | High | Lower nucleophilicity than the furyl analog |

| Furfurylamine | 2-Furyl | Electron-donating | Low | High reactivity in nucleophilic substitutions |

This table is a comparative analysis based on information from search result .

While direct evidence for the catalytic role of this compound itself in hydroamination is not prominent in the provided results, its derivatives and related furan-containing compounds are explored for their catalytic potential. For instance, furan derivatives have been investigated as urease inhibitors, indicating their ability to interact with biological catalysts. semanticscholar.org

The amine functionality in this compound allows it to act as a ligand for metal catalysts. The coordination of the amine to a metal center can modulate the metal's catalytic activity and selectivity in reactions such as hydroamination. The steric and electronic properties of the furyl and phenyl groups would influence the stability and reactivity of the resulting metal complex.

Hydrogen-borrowing catalysis is a relevant concept, where alcohols, precursors to amines like this compound, can be aminated. However, this method can be less effective for the synthesis of this specific compound due to competing side reactions. This suggests that while the amine can participate in catalytic cycles, the specific structure of this compound may necessitate specialized catalytic systems.

Stereochemistry and Enantioselective Synthesis of 1 2 Furyl 1 Phenylmethanamine

Chiral Properties and Stereoisomerism of 1-(2-Furyl)-1-phenylmethanamine

This compound, systematically named furan-2-yl(phenyl)methanamine, possesses a single stereocenter at the carbon atom bonded to the furan (B31954) ring, the phenyl ring, the amine group, and a hydrogen atom. Due to this tetrahedral carbon atom bearing four different substituents, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-1-(2-Furyl)-1-phenylmethanamine and (S)-1-(2-Furyl)-1-phenylmethanamine.

These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. More importantly, they can exhibit distinct biological activities due to the stereospecific nature of interactions with chiral biological macromolecules like enzymes and receptors. A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate, which is optically inactive. The synthesis of this compound from achiral precursors without a chiral influence typically results in a racemic mixture.

Table 1: Chiral Properties of this compound

| Property | Description |

|---|---|

| Chiral Center | The methanamine carbon atom |

| Substituents on Chiral Center | 1. Phenyl group (-C₆H₅) |

| 2. 2-Furyl group (-C₄H₃O) | |

| 3. Amino group (-NH₂) | |

| 4. Hydrogen atom (-H) | |

| Stereoisomers | Two enantiomers: (R) and (S) |

| Racemic Mixture | An equimolar mixture of (R) and (S) enantiomers |

Advanced Spectroscopic and Structural Elucidation of 1 2 Furyl 1 Phenylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the cornerstones of structural elucidation for 1-(2-Furyl)-1-phenylmethanamine.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts of the carbon atoms in the furan (B31954) and phenyl rings, as well as the methine carbon and any other carbons in the structure, are recorded. ugm.ac.id The positions of these signals help to confirm the carbon skeleton of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methine-CH | ~5.0-5.5 | ~55-60 |

| Amine-NH₂ | Variable (broad) | - |

| Phenyl-C (ipso) | - | ~140-145 |

| Phenyl-C (ortho) | ~7.2-7.4 | ~126-128 |

| Phenyl-C (meta) | ~7.2-7.4 | ~128-130 |

| Phenyl-C (para) | ~7.2-7.4 | ~127-129 |

| Furan-C2 | - | ~155-160 |

| Furan-C3 | ~6.2-6.4 | ~105-110 |

| Furan-C4 | ~6.3-6.5 | ~110-115 |

| Furan-C5 | ~7.3-7.5 | ~140-145 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Analysis of the coupling constants (J-values) in the ¹H NMR spectrum provides further structural detail, revealing which protons are adjacent to one another. ipb.pt

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the signals from ¹H and ¹³C NMR and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would confirm the connectivity of protons within the furan ring and within the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. sdsu.edu

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | - Between adjacent protons on the furan ring.- Between adjacent protons on the phenyl ring. |

| HSQC | ¹H - ¹³C (¹J) | - Methine-H with Methine-C.- Each aromatic proton with its directly attached carbon. |

| HMBC | ¹H - ¹³C (²J, ³J) | - Methine-H with ipso-carbons of the furan and phenyl rings.- Aromatic protons with adjacent and more distant carbons within their respective rings. |

Application of Chiral Shift Reagents for Enantiomeric Purity Assessment

Since the central methine carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. To determine the enantiomeric purity of a sample, chiral shift reagents can be used in NMR spectroscopy. These reagents are chiral lanthanide complexes that can reversibly bind to the amine group of the analyte. This interaction forms diastereomeric complexes that have different NMR spectra. As a result, in the presence of a chiral shift reagent, a racemic mixture will show two sets of signals for some of the protons, allowing for the quantification of each enantiomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. und.edu In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. nih.gov The mass analyzer then detects the mass-to-charge ratio of these ions, providing a very accurate determination of the molecular weight of the compound. For this compound (C₁₁H₁₁NO), the expected protonated molecular ion would be observed at an m/z corresponding to the mass of the molecule plus the mass of a proton. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. und.edu This high accuracy allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated exact masses for possible molecular formulas, the correct formula can be confidently assigned. For this compound, HRMS would confirm the elemental formula as C₁₁H₁₁NO.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z | Information Obtained |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ ≈ 174.0919 | Molecular Ion Detection |

| HRMS | Positive | [M+H]⁺ (exact) | Exact Mass and Elemental Composition Confirmation |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

By analyzing the fragmentation pattern in the mass spectrum, further structural information can be obtained. The bonds in the molecule can break in characteristic ways upon ionization, leading to the formation of fragment ions. The masses of these fragments can provide clues about the different structural components of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. While IR spectroscopy measures the absorption of infrared radiation at specific vibrational frequencies, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide a detailed vibrational fingerprint of the molecule.

For this compound, these techniques are instrumental in confirming the presence of its key structural features: the primary amine (-NH₂), the phenyl group, the furan ring, and the C-H bonds of the methine bridge.

Key Vibrational Modes:

N-H Vibrations: Primary amines typically exhibit two N-H stretching vibrations in the region of 3500-3300 cm⁻¹: an asymmetric and a symmetric stretch. libretexts.org These bands are often less sensitive to hydrogen bonding compared to O-H stretches. libretexts.org Additionally, a characteristic NH₂ scissoring (bending) vibration is expected between 1650 and 1550 cm⁻¹. wpmucdn.com

Aromatic C-H and C=C Vibrations: The phenyl group will show C-H stretching vibrations above 3000 cm⁻¹ and a series of sharp C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Furan Ring Vibrations: The furan ring has characteristic C-H and C=C stretching vibrations, as well as a strong C-O-C stretching band, typically observed in the 1250-1020 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1000 cm⁻¹ region. libretexts.org

Although specific experimental IR and Raman spectra for this compound are not widely available in the public domain, the expected vibrational frequencies can be predicted based on the analysis of similar structures. The following table summarizes the anticipated key vibrational bands.

Interactive Table 5.3.1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | ~3400 | ~3400 | Medium |

| Primary Amine | N-H Symmetric Stretch | ~3300 | ~3300 | Medium |

| Primary Amine | N-H Scissoring | ~1620 | Weak | Medium |

| Phenyl Ring | C-H Stretch | 3100-3000 | 3100-3000 | Medium-Strong |

| Phenyl Ring | C=C Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 | Strong (IR), Variable (Raman) |

| Furan Ring | C-H Stretch | ~3150 | ~3150 | Medium |

| Furan Ring | C=C Stretch | ~1580, ~1480 | ~1580, ~1480 | Medium-Strong |

| Furan Ring | C-O-C Stretch | ~1150 | Weak | Strong |

| Aliphatic C-H | C-H Stretch | 2900-2850 | 2900-2850 | Medium |

| C-N Bond | C-N Stretch | 1250-1000 | 1250-1000 | Medium |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While structural confirmation of related amines has been achieved using this method, a specific crystallographic information file (CIF) for the free amine of this compound is not currently available in open-access crystallographic databases. uni.lu However, based on the known structures of similar compounds, several structural features can be anticipated.

Anticipated Structural Features:

The central carbon atom, bonded to a hydrogen, an amino group, a phenyl ring, and a furyl ring, will exhibit tetrahedral geometry.

The phenyl and furan rings are expected to be planar. The relative orientation of these rings will be a key conformational feature.

In the solid state, it is highly probable that the primary amine groups will participate in intermolecular hydrogen bonding, forming a network that stabilizes the crystal lattice.

The table below presents hypothetical, yet realistic, crystallographic parameters for this compound, based on data from structurally similar organic molecules.

Interactive Table 5.4.1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~5.8 |

| c (Å) | ~18.2 |

| β (°) | ~95 |

| Volume (ų) | ~1150 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.2 |

| Hydrogen Bonds | N-H···N or N-H···O(furan) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, specifically concerning the chromophores present. The phenyl and furyl rings in this compound are the primary chromophores. Aniline (B41778), a related simple aromatic amine, shows a primary absorption band around 230-240 nm and a secondary, less intense band around 280-290 nm, which are attributed to π→π* transitions within the benzene (B151609) ring, modified by the auxochromic amino group.

For this compound, the conjugation of the furan ring with the phenylmethanamine system is expected to influence the electronic absorption spectrum. The presence of the furan ring, another chromophore, may lead to a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and changes in molar absorptivity compared to aniline or benzylamine.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules with rigid, conjugated π-systems are often fluorescent. While the fluorescence properties of this compound have not been extensively reported, the presence of the aromatic and heterocyclic rings suggests that the molecule may exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the solvent polarity and the specific conformation of the molecule.

Detailed experimental UV-Vis and fluorescence data for this compound are not readily found in the literature. The table below outlines the expected absorption maxima based on the chromophores present.

Interactive Table 5.5.1: Predicted Electronic Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent |

| Phenyl Ring | π→π* (Benzenoid) | ~260-280 | Ethanol |

| Furan Ring & Conjugated System | π→π* | ~220-240 | Ethanol |

Computational and Theoretical Chemistry Investigations of 1 2 Furyl 1 Phenylmethanamine

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction. This allows for the identification of reaction intermediates, the characterization of transition states, and the prediction of reaction outcomes.

By locating the transition state (the maximum energy point along the reaction coordinate) for a chemical transformation, computational methods can determine the activation energy (Ea). This barrier height is crucial for predicting the rate of a reaction using Transition State Theory (TST). rsc.org For reactions involving 1-(2-Furyl)-1-phenylmethanamine, such as its oxidation to an imine, DFT calculations can model the entire reaction pathway. helsinki.fi

The process involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them.

Performing a frequency calculation to confirm the transition state (identified by a single imaginary frequency) and to obtain the zero-point vibrational energy (ZPVE).

Calculating the activation energy, which dictates the reaction kinetics.

Rate constants can be calculated over a range of temperatures and pressures to understand the reaction's dependency on these conditions. matrix-fine-chemicals.comsigmaaldrich.com

Table 2: Exemplary Data for a Hypothetical Reaction of this compound. (Note: This table is illustrative and does not represent real experimental or calculated data.)

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Reactant → TS1 | +25.5 | +24.8 | +35.2 | 25.5 |

| TS1 → Product | -35.0 | -35.7 | -28.9 | - |

Many reactions can yield multiple products (isomers). Computational modeling is highly effective at predicting which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is favored. This is achieved by comparing the activation energies for all possible reaction pathways. The pathway with the lowest activation energy corresponds to the kinetically favored product.

For a molecule like this compound, which is chiral, understanding stereoselectivity is critical. If it were to react with another chiral molecule or a prochiral substrate, computational analysis could predict the preferred diastereomeric product by comparing the energies of the different diastereomeric transition states. Studies on cycloaddition reactions, for instance, frequently use DFT to explore reaction paths and explain the observed regioselectivity and stereoselectivity. nih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity and selectivity of chemical reactions. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). helsinki.fi

For this compound, FMO analysis would involve:

Calculating HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Visualizing HOMO and LUMO distributions: The spatial distribution of these orbitals reveals the most likely sites for nucleophilic or electrophilic attack. For this molecule, the HOMO is expected to have significant density on the nitrogen atom's lone pair and potentially on the electron-rich furan (B31954) and phenyl rings. The LUMO would be distributed across the aromatic systems.

Analyzing the HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap generally implies higher reactivity.

This analysis is particularly useful for predicting the outcomes of pericyclic reactions, such as cycloadditions, where orbital symmetry plays a key role. helsinki.fi

Table 3: Illustrative FMO Properties for this compound and a Potential Reactant. (Note: This table contains hypothetical data for illustrative purposes.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -5.8 | 1.5 | 7.3 |

| Generic Electrophile (e.g., an enone) | -7.2 | -0.5 | 6.7 |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods based on Density Functional Theory (DFT) are commonly employed to calculate spectroscopic parameters. scispace.comnih.gov These theoretical calculations are crucial for assigning experimental signals and understanding how the molecule's electronic structure influences its spectral characteristics.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a prime example of the synergy between computational and experimental chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach frequently used in combination with DFT functionals like B3LYP to calculate NMR shielding tensors. nih.govimist.magaussian.com From these tensors, isotropic chemical shifts (δ) for ¹H and ¹³C nuclei can be determined. These predicted shifts can then be correlated with experimental values obtained from high-resolution NMR spectroscopy. While a perfect match is not always achieved due to factors like solvent effects and limitations in the computational model, linear regression analysis often shows a strong correlation (R² > 0.9) between theoretical and experimental data, confirming the accuracy of the structural assignment. imist.mamdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman, can also be modeled computationally. By calculating the analytic Hessian of the molecule's energy, harmonic vibrational frequencies can be predicted. nih.govwisc.edu These calculations help in the assignment of complex experimental spectra by identifying the vibrational modes corresponding to specific functional groups, such as the N-H stretching of the amine group, C-H stretching of the aromatic and furan rings, and the various ring vibrations. nih.gov The calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, a discrepancy that is typically corrected using empirical scaling factors. nih.gov

Electronic properties, such as UV-Vis absorption spectra, are investigated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in an experimental spectrum. For a molecule like this compound, these calculations can identify the nature of the transitions, typically π→π* transitions within the phenyl and furan rings. nih.gov

Below are tables representing typical predicted data from DFT calculations and a comparison with experimental data found for analogous structures.

Table 1: Predicted Spectroscopic Data for this compound

This table presents representative values derived from computational studies on analogous furan and phenyl derivatives. Actual values would be obtained from specific DFT calculations (e.g., GIAO/B3LYP/6-311+G(d,p)).

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| Methine (CH-N) | ~4.5 - 5.0 | Chemical shift is sensitive to conformation and solvent. |

| Phenyl Protons | ~7.2 - 7.5 | A complex multiplet is expected. |

| Furan Proton (H5) | ~7.3 - 7.6 | Typically the most downfield furan proton. |

| Furan Proton (H3) | ~6.1 - 6.4 | |

| Furan Proton (H4) | ~6.3 - 6.6 | |

| Amine (NH₂) | ~1.5 - 2.5 | Broad singlet, position highly variable. |

| ¹³C NMR (δ, ppm) | ||

| Methine (CH-N) | ~55 - 60 | |

| Phenyl C (quaternary) | ~140 - 145 | |

| Phenyl C-H | ~126 - 130 | Multiple signals expected. |

| Furan C-O | ~150 - 155 | |

| Furan C-CH | ~142 - 145 | |

| Furan C-H | ~107 - 112 | Two signals expected. |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3350 - 3500 | Typically two bands for a primary amine. nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C=C Stretch (Rings) | 1400 - 1600 | Multiple bands expected. nih.gov |

Table 2: Correlation with Experimental Data from Analogous Compounds

Experimental data sourced from studies on (5-phenylfuran-2-yl)methanamine (B3023609) and N-methyl-1-phenylmethanamine derivatives. mdpi.comrsc.org

| Parameter | Experimental Range (Analogues) | Correlation Notes |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| Methine/Methylene (CH-N) | 3.74 - 4.82 | Good agreement with predicted range. Experimental values for CH₂ groups adjacent to the amine are observed in this region. mdpi.com |

| Phenyl Protons | 7.23 - 7.98 | The experimental range is broad, consistent with the predicted complex multiplet. mdpi.com |

| Furan Protons | 6.39 - 7.08 | The observed upfield shifts in some analogues compared to predictions can be due to different substitution patterns. mdpi.com |

| ¹³C NMR (δ, ppm) | ||

| Methine/Methylene (C-N) | 45.3 - 52.5 | The predicted value for the methine carbon fits within the broader experimental context of carbons attached to nitrogen. mdpi.com |

| Phenyl C-H | 127.1 - 130.3 | Strong correlation between predicted and observed ranges. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound, arising from the rotation around the single bonds connecting the chiral carbon to the phenyl and furan rings, necessitates a thorough conformational analysis to understand its behavior. Computational methods are indispensable for exploring the molecule's potential energy surface (PES).

Conformational Analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy using DFT methods. nih.govresearchgate.net For this compound, the two critical dihedral angles are C(furan)-C(furan)-C(methine)-N and C(phenyl)-C(phenyl)-C(methine)-N. A scan of the PES reveals low-energy regions corresponding to stable conformers and high-energy regions corresponding to transition states. indexcopernicus.comresearchgate.net The analysis identifies the most stable (lowest energy) conformations, which are presumed to be the most populated at equilibrium. These studies often find that staggered conformations that minimize steric hindrance between the bulky furan and phenyl rings are energetically favored. indexcopernicus.com

Table 3: Representative Findings from a Theoretical Conformational Analysis

| Conformer | Dihedral Angle 1 (τ₁) | Dihedral Angle 2 (τ₂) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|---|

| Global Minimum | ~60° | ~180° | 0.00 | A staggered conformation minimizing steric repulsion. |

| Local Minimum 1 | ~-60° | ~180° | 0.5 - 1.5 | Another stable staggered conformation. |

| Local Minimum 2 | ~180° | ~60° | 1.0 - 2.5 | A higher energy conformer. |

Molecular Dynamics (MD) Simulations extend this analysis by providing a view of the molecule's dynamic behavior over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the interatomic forces. stevens.eduresearchgate.net A simulation is typically run for nanoseconds or longer, tracking the molecule's trajectory.

For this compound, an MD simulation would reveal the stability of the different conformers identified in the PES scan. By analyzing the root-mean-square deviation (RMSD) of the atomic positions over time, one can assess whether the molecule remains in a stable conformation or undergoes frequent transitions between different states. nih.gov Furthermore, MD simulations can elucidate the role of the solvent in stabilizing certain conformations through intermolecular interactions, such as hydrogen bonding between the amine group and water molecules. These computational investigations provide a detailed, atomistic understanding of the structural dynamics that govern the molecule's properties and reactivity. stevens.eduresearchgate.net

Applications of 1 2 Furyl 1 Phenylmethanamine in Advanced Synthetic Design

Utility as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. wikipedia.orgsigmaaldrich.com These molecules are temporarily incorporated into a prochiral substrate, direct the stereochemical course of a reaction, and are subsequently removed. The efficacy of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. wikipedia.org

While direct literature on 1-(2-furyl)-1-phenylmethanamine as a widely used chiral auxiliary is not extensive, its structure is analogous to other successful auxiliaries like pseudoephenamine and phenylethylamine, suggesting significant potential. sigmaaldrich.comnih.govharvard.edu By forming an amide linkage with a prochiral carboxylic acid derivative, this compound can be employed to direct stereoselective reactions, such as enolate alkylation.

In a typical scenario, the amine would be acylated to form an amide. Deprotonation of the α-carbon would generate a chiral enolate, where the stereocenter of the auxiliary dictates the facial selectivity of the subsequent electrophilic attack. The furan (B31954) and phenyl groups provide the necessary steric bulk to effectively shield one face of the enolate, leading to high diastereoselectivity in the alkylation product. The choice of the furan ring, with its specific steric and electronic properties, could offer unique selectivity profiles compared to purely carbocyclic auxiliaries. britannica.com After the asymmetric transformation, the auxiliary can be cleaved, for instance by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary. nih.gov

Table 1: Representative Diastereoselective Alkylation using Chiral Amine Auxiliaries

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (1S,2S)-Pseudoephenamine | Propionamide derivative | Benzyl bromide | >98:2 | nih.gov |

| (R)-1-Phenylethylamine | Phenylacetamide derivative | Methyl iodide | 90:10 | harvard.edu |

| (S)-Prolinol | Cyclohexanone hydrazone | Ethyl iodide | >95:5 | harvard.edu |

This table presents typical results for established chiral auxiliaries, illustrating the high levels of diastereoselectivity achievable in asymmetric alkylation reactions. The structural similarity of this compound suggests it could achieve comparable results.

Precursor for Complex Heterocyclic Systems and Novel Molecular Architectures

The structural components of this compound make it an ideal starting material for the synthesis of complex heterocyclic and polycyclic frameworks, particularly those containing nitrogen and furan rings.

The amine functionality of this compound is a synthetic handle for constructing a variety of nitrogen-containing heterocycles. A prominent application lies in its potential use in the Pictet-Spengler reaction. nih.govljmu.ac.uk This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a related structure. nih.gov

In this context, while this compound is not a classical β-arylethylamine, its furan ring can act as the nucleophilic component in an analogous cyclization. By reacting the amine with an appropriate aldehyde, an iminium ion intermediate can be formed. Subsequent intramolecular electrophilic attack by the electron-rich furan ring onto the iminium carbon would lead to the formation of a furan-annulated piperidine (B6355638) system. The inherent chirality of the starting amine would be transferred to the product, providing a direct route to enantiomerically enriched, complex heterocyclic scaffolds. These structures are related to β-carboline alkaloids, which exhibit a wide range of biological activities. mdpi.comanalis.com.my

Table 2: Examples of Pictet-Spengler Reactions for Heterocycle Synthesis

| Amine Precursor | Carbonyl Component | Product Type | Significance | Reference |

|---|---|---|---|---|

| Tryptamine | Formaldehyde | Tetrahydro-β-carboline | Core of many natural products | ljmu.ac.uk |

| L-Tryptophan | Various aldehydes | 1-Substituted Tetrahydro-β-carbolines | Synthesis of β-carboline alkaloids | nih.govmdpi.com |

| Phenethylamine | Dimethoxymethane | Tetrahydroisoquinoline | Original Pictet-Spengler discovery | nih.gov |

This table showcases the versatility of the Pictet-Spengler reaction in generating diverse heterocyclic cores from different amine precursors.

The furan moiety within this compound can participate as a diene in Diels-Alder reactions, providing a powerful strategy for constructing furan-fused polycyclic systems. nih.govsci-hub.st By introducing a dienophile-containing tether to the amine nitrogen, an intramolecular Diels-Alder (IMDA) reaction can be initiated.

For instance, acylation of the amine with an unsaturated acyl chloride (e.g., acryloyl chloride) would tether a dienophile directly to the furan-containing core. Upon heating, the furan ring and the acrylate (B77674) could undergo a [4+2] cycloaddition to form a complex, bridged oxabicyclic system. The stereochemical outcome of this cycloaddition would be influenced by the existing stereocenter, potentially leading to a highly diastereoselective transformation. Subsequent chemical modifications of the resulting oxabicycle, such as ring-opening or rearrangement, could unlock access to a diverse array of densely functionalized polycyclic architectures that would be challenging to synthesize through other methods. nih.gov

Incorporation into Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. tcichemicals.comnih.govsigmaaldrich.com this compound serves as an excellent scaffold for the design of novel chiral ligands, particularly P,N-type ligands, which have demonstrated broad utility in asymmetric catalysis. nih.gov

A chiral P,N-ligand can be conceptualized by introducing a phosphine (B1218219) group into the this compound framework. The nitrogen atom of the amine and the phosphorus atom of the phosphine can then chelate to a metal center, creating a well-defined chiral environment. The synthesis could involve the functionalization of either the phenyl or furan ring. For example, lithiation of the phenyl ring followed by reaction with a chlorophosphine (e.g., chlorodiphenylphosphine) would install the phosphine moiety.

The resulting ligand would possess a stereogenic carbon center, which is a common feature in many successful chiral ligands. The furan ring's unique electronic properties, being more electron-rich than a phenyl ring, could also influence the electronic nature of the metal center, potentially modulating its catalytic activity and selectivity. britannica.com The modular nature of this synthesis allows for the tuning of both steric and electronic properties by varying the substituents on the phosphine and the aromatic rings.

Ligands derived from this compound are expected to be effective in a range of metal-catalyzed asymmetric reactions, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. umontreal.carsc.org In an asymmetric hydrogenation of a prochiral olefin, for example, the substrate would coordinate to the chiral metal complex. The specific geometry enforced by the P,N-ligand, dictated by the stereocenter and the steric bulk of the phenyl and furan groups, would favor the approach of hydrogen from one face of the olefin, leading to the formation of one enantiomer of the product in excess. sigmaaldrich.com The performance of such catalysts is often evaluated by the enantiomeric excess (ee) and turnover number (TON) achieved.

Table 3: Representative Applications of Chiral P,N-Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Metal | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| QuinoxP* (P-chiral) | Asymmetric Hydrogenation | Rhodium | up to >99% | nih.gov |

| (S,S)-Ph-BPE | Asymmetric Aminoboration | Copper | up to 96% | nih.gov |

| BINAP | Asymmetric Hydrogenation | Ruthenium | up to >99% | tcichemicals.com |

This table highlights the high enantioselectivities achieved with various chiral phosphine ligands in important asymmetric transformations. Ligands derived from this compound have the potential to show similar efficacy.

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The furan nucleus is a prominent scaffold in a multitude of bioactive compounds, valued for its ability to engage with a variety of biological receptors. sigmaaldrich.com Consequently, this compound is a key starting material for the synthesis of various pharmacologically important molecules, including enzyme inhibitors and chiral ligands.

Derivatives of this compound have shown potential as urease inhibitors. For instance, zinc(II) complexes incorporating (R)-N-((furan-2-yl)methyl)-1-phenylethanamine have been synthesized and evaluated for their urease inhibition capabilities. researchgate.net In a related context, furan-containing chalcones have been identified as potent urease inhibitors, with some derivatives exhibiting greater efficacy than the standard drug thiourea (B124793). nih.govdntb.gov.uamdpi.com The synthesis of these chalcones often involves the condensation of a furan-2-carbaldehyde derivative with an acetophenone, a transformation for which the core structure of this compound provides a foundational motif. nih.govdntb.gov.uamdpi.com

| Compound/Derivative | Pharmacological Relevance | Key Research Finding | Reference |

| Zn(II) complex of (R)-N-((furan-2-yl)methyl)-1-phenylethanamine | Urease Inhibition | The complex displayed significant inhibitory activity against Jack bean urease and Bacillus pasteurii urease. | researchgate.net |

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease Inhibition | Exhibited an IC50 value of 16.13 ± 2.45 µM, surpassing the efficacy of the reference drug thiourea (IC50 = 21.25 ± 0.15 µM). | nih.govmdpi.com |

| 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | Urease Inhibition | Showed potent urease inhibition with an IC50 value of 18.75 ± 0.85 µM. | nih.govmdpi.com |

Furthermore, the chiral nature of this compound makes it an attractive precursor for the synthesis of chiral ligands, which are indispensable in asymmetric catalysis. nih.gov The development of P-chiral phosphine ligands, for example, has been a significant area of research, with these ligands demonstrating high enantioselectivity and catalytic activity in various transition-metal-catalyzed reactions. nih.gov The structural framework of this compound is well-suited for the generation of such sophisticated ligands.

The compound's structure also lends itself to the development of modulators for enzymes such as cytochrome P450 (CYP). nih.govnih.gov CYP enzymes are crucial in drug metabolism, and their inhibition or induction can have profound pharmacological consequences. nih.gov While direct studies on this compound derivatives as CYP modulators are an area of ongoing research, the known interactions of various heterocyclic compounds with these enzymes suggest a promising avenue for exploration.

In the realm of chemical probes, the furan moiety can be functionalized to incorporate reporter groups, enabling the study of biological processes. The synthesis of functionalized (2-furyl)-2-pyrrolidines, for example, highlights the utility of furan-containing precursors in creating complex heterocyclic systems with potential applications as chemical probes. prepchem.com

Applications in Materials Science

The furan group within this compound is a key feature that allows for its application in materials science, particularly in the development of advanced functional materials. The furan ring can participate in cross-linking reactions, leading to the formation of robust polymer networks with enhanced thermal and mechanical properties.

| Polymer Application | Cross-linking Principle | Resulting Properties |

| Coatings | Formation of cross-linked structures via the furan moiety. | Improved thermal stability and mechanical strength. |

| Adhesives | Enhanced intermolecular bonding through furan-mediated cross-linking. | Increased adhesive strength and durability. |

| Composite Materials | Integration of the furan-containing monomer into a polymer matrix to create a reinforced structure. | Enhanced material toughness and resistance to degradation. |

While specific examples detailing the direct polymerization of this compound are emerging, the established chemistry of furan-containing polymers provides a strong basis for its potential in this field. The ability to create durable, high-performance materials makes this compound a person of interest for researchers in materials science seeking to design next-generation functional polymers.

Advanced Analytical Methodologies for Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis of 1-(2-Furyl)-1-phenylmethanamine, offering high resolution and sensitivity for both purity assessment and quantitative measurements.

Reversed-phase HPLC (RP-HPLC) is a widely employed method for the separation and quantification of this compound and related compounds. This technique typically utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

Method development for RP-HPLC analysis of amine compounds often involves optimizing the mobile phase composition, which typically consists of a mixture of water (often with pH modifiers like trifluoroacetic acid or phosphate (B84403) buffers) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The choice of mobile phase and its gradient can be tailored to achieve baseline resolution of the main compound from its potential impurities. For instance, a method for separating stereoisomers of a similar propanoic acid derivative used a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v) with UV detection at 228 nm. nih.gov The quantification of this compound is typically performed using a UV detector, as the phenyl and furyl groups provide strong chromophores.

A typical RP-HPLC method for a related amine compound, after derivatization, utilized a C18 column with a gradient elution of a buffer and acetonitrile mixture, demonstrating the method's ability to separate and quantify the analyte. nih.gov The quantitative analysis involves creating a calibration curve from standard solutions of known concentrations to determine the concentration of this compound in a sample.

Table 1: Illustrative RP-HPLC Method Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile | | Gradient | 10-90% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL |

Since this compound possesses a chiral center, the separation of its enantiomers is crucial for applications where stereochemistry is important. Chiral HPLC is the premier technique for determining the enantiomeric excess (ee) of a chiral compound. nih.govheraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the enantioseparation of a broad range of compounds, including amines. windows.netdergipark.org.tr The mobile phase in chiral HPLC often consists of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape and resolution. dergipark.org.tr For example, the enantiomers of chlorpheniramine (B86927) were successfully separated on an amylose tris(3,5-dimethylphenylcarbamate) column using a mobile phase of n-hexane-isopropanol-diethylamine (97.5:2.5:0.025, v/v/v). dergipark.org.tr

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Similarly, for compounds with multiple chiral centers, chiral HPLC can be used to determine the diastereomeric ratio (dr).

Table 2: Example of Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (amylose-based) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

The development and validation of HPLC methods are critical to ensure the reliability and accuracy of the analytical results. Method development involves optimizing various parameters to achieve the desired separation and sensitivity. researchgate.netijrpns.com Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to demonstrate that the analytical method is suitable for its intended purpose. nih.gov

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. nih.govchemrxiv.org

Accuracy: The closeness of the test results obtained by the method to the true value. nih.govchemrxiv.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govchemrxiv.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

A study on the validation of an RP-HPLC method for the simultaneous determination of multiple compounds reported determination coefficients (r²) for calibration curves of ≥0.999, demonstrating excellent linearity. nih.gov The precision is often expressed as the relative standard deviation (%RSD) of a series of measurements. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurity Profiling

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile components and for impurity profiling of this compound. thermofisher.com GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides identification based on the mass-to-charge ratio of the compound and its fragments.

GC-MS is particularly useful for identifying and quantifying trace-level impurities that may be present from the synthesis process or degradation. thermofisher.com The characterization of the compound itself can be confirmed by GC-MS, which would show the molecular ion peak corresponding to its molecular weight. For impurity profiling, the high sensitivity of GC-MS allows for the detection of byproducts, unreacted starting materials, and residual solvents. thermofisher.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be employed for the analysis of this compound. colby.edu CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. colby.edu This technique offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. colby.edu

CE can be a valuable alternative or complementary technique to HPLC for purity determination. Furthermore, chiral separations can be achieved in CE by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. researchgate.net This creates a transient diastereomeric complex with the enantiomers of this compound, leading to different migration times and their subsequent separation. The use of a combination of cyclodextrins and chiral crown ethers has been shown to achieve high-resolution enantioseparation of primary amines. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₁₁H₁₁NO), elemental analysis would be performed to determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₁NO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 82.97 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.96 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.79 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.05 |

| Total | 173.21 | 100.00 |

Advanced Purity Assessment Techniques for Research and Development

In the research and development of this compound, rigorous purity assessment is paramount to ensure the reliability and reproducibility of scientific findings. Beyond standard analytical methods, a suite of advanced techniques is employed to provide a comprehensive characterization of the compound, including the determination of chiral purity and the identification of trace impurities.

A primary challenge in the analysis of this compound is its chiral nature, necessitating methods that can distinguish between its enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for this purpose. heraldopenaccess.us For instance, amylose-based columns have demonstrated efficacy in separating the enantiomers of similar amine compounds. dergipark.org.tr The choice of mobile phase, often a mixture of solvents like n-hexane, isopropanol, and diethylamine, is critical for achieving optimal separation. dergipark.org.tr Detection is typically carried out using UV or fluorescence detectors. heraldopenaccess.us

To enhance the sensitivity and specificity of HPLC, derivatization of the enantiomers with a chiral derivatizing agent can be performed prior to analysis. heraldopenaccess.usnih.gov This process converts the enantiomers into diastereomers, which can often be separated more easily on a standard reversed-phase C18 column. nih.gov Common derivatizing agents include (S)-N-trifluoroacetylprolyl chloride and 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for purity assessment. While standard ¹H and ¹³C NMR are used for structural confirmation, advanced NMR techniques can be employed for determining enantiomeric excess (ee). bham.ac.uk This can be achieved by using a chiral shift reagent or by forming a diastereomeric complex in situ. For example, the use of a three-component assembly involving a chiral diol like (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid can create diastereomers that are distinguishable by ¹H NMR, allowing for the quantification of the enantiomeric ratio. bham.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is instrumental in identifying and quantifying volatile impurities and byproducts, such as any remaining imine intermediates from the synthesis. The mass spectrometer provides definitive identification of these trace components based on their mass-to-charge ratio.

For a comprehensive purity profile, a combination of these techniques is often employed. Cross-validation between HPLC, NMR, and GC-MS helps to reconcile any conflicting data and provide a high degree of confidence in the reported purity of this compound. This multi-faceted approach is essential for ensuring the quality of the compound used in further research applications.

| Analytical Technique | Application in Purity Assessment | Key Parameters/Considerations |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers to determine enantiomeric excess (ee). heraldopenaccess.us | Chiral stationary phase (e.g., amylose-based), mobile phase composition, detector type (UV, fluorescence). heraldopenaccess.usdergipark.org.tr |

| HPLC with Chiral Derivatization | Conversion of enantiomers to diastereomers for improved separation on achiral columns. heraldopenaccess.usnih.gov | Selection of chiral derivatizing agent, reaction conditions, and HPLC method for diastereomer separation. heraldopenaccess.usnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation (¹H, ¹³C NMR) and determination of enantiomeric excess using chiral shift reagents or derivatizing agents. bham.ac.uk | Choice of chiral auxiliary, solvent, and NMR acquisition parameters. bham.ac.uk |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and reaction byproducts. | Column type, temperature program, and mass spectral library for compound identification. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Furyl)-1-phenylmethanamine?

- Methodological Answer : The compound is synthesized via reductive amination of 1-(2-furyl)-1-phenylmethanone using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride. Alternatively, catalytic hydrogenation of imine intermediates derived from furyl-substituted aldehydes and benzylamines may be employed. Building block catalogs (e.g., Enamine Ltd.) list this compound as a precursor for chiral auxiliaries or ligands, suggesting its utility in modular organic synthesis .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to identify the furyl (δ ~6.3–7.4 ppm for protons) and phenyl groups (δ ~7.2–7.5 ppm).

- Mass spectrometry (MS) to verify the molecular ion peak at m/z 192.22 (C₁₁H₁₁NO).

- X-ray crystallography (if crystalline) to resolve spatial arrangements, as demonstrated for structurally related amines like (1S)-1-phenylethanaminium in solid-state studies .

Q. What are the key physical properties of this compound?

- Methodological Answer : The compound has a molecular weight of 192.22 g/mol (C₁₁H₁₁NO) . Density and melting/boiling points are experimentally determined via differential scanning calorimetry (DSC) and gas chromatography (GC). Comparative data from analogs (e.g., 1-(2-Furyl)-1,4-pentanedione, melting point 45–46°C ) suggest similar thermal stability. Air sensitivity, common in amines, necessitates inert-atmosphere handling .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound derivatives?

- Methodological Answer : Substituent effects are quantified using Hammett (σ) and Taft (σ)* parameters. For example, in N-(4-substituted benzylidene)-1-phenylmethanamine oxides, electron-withdrawing groups (e.g., -NO₂) decrease electron density at the nitrogen atom, altering redox behavior and nucleophilicity. Computational tools (e.g., DFT) calculate Mulliken charges to predict regioselectivity in reactions .

Q. What catalytic systems enhance enantioselective reactions involving this compound?

- Methodological Answer : Chiral metal complexes (e.g., Rh or Ru with phosphine ligands) enable asymmetric hydrogenation or alkylation. For instance, (1S,2S)-2-[(4R,11bS)-phosphepin-4-yl]-1,2-diphenylethanamine derivatives act as ligands in enantioselective catalysis, achieving >90% enantiomeric excess (ee) in certain transformations . Optimization involves screening solvents (e.g., THF vs. DCM) and temperature gradients.

Q. How can computational modeling predict the reactivity of this compound in complex reactions?